1-[3-(Difluoromethyl)phenyl]propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[3-(difluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-2-9(13)7-4-3-5-8(6-7)10(11)12/h3-6,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACRKYWLJBIOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Aromatic Ring and Its Substitution:
The phenyl group serves as a crucial hydrophobic scaffold, providing a rigid framework for the presentation of other functional groups. The position of the substituent on the phenyl ring is critical for defining the spatial arrangement of the pharmacophoric features. In this case, the meta-substitution of the difluoromethyl group dictates a specific orientation that will influence how the molecule fits into a binding pocket. Aromatic rings are often involved in π-π stacking or hydrophobic interactions with amino acid residues of a target protein.
The Propan 1 One Linker:
The ketone functional group is a key pharmacophoric element. The carbonyl oxygen can act as a hydrogen bond acceptor, forming important interactions with hydrogen bond donor residues (e.g., the amide protons of the protein backbone or the side chains of amino acids like asparagine, glutamine, or serine). The electrophilic nature of the carbonyl carbon in α-fluorinated ketones can also be enhanced, making it susceptible to nucleophilic attack, a feature that is exploited in the design of some enzyme inhibitors. researchgate.net The ethyl chain of the propanone moiety contributes to the molecule's lipophilicity and can engage in van der Waals interactions within a hydrophobic pocket.
The Difluoromethyl Group:
The difluoromethyl (CF2H) group is a particularly important feature with unique properties that significantly influence a molecule's biological activity. It is often considered a bioisostere of a hydroxyl, thiol, or amine group. nih.gov The key contributions of the difluoromethyl group to the pharmacophore include:
Hydrogen Bond Donor: The hydrogen atom of the CF2H group is more acidic than a typical C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms. This allows the CF2H group to act as a weak hydrogen bond donor, forming interactions with hydrogen bond acceptor residues in a protein, such as the carbonyl oxygen of the backbone or the side chains of aspartate or glutamate. nih.govacs.org
Modulation of Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.com
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to metabolic oxidation. This can lead to an increased half-life of the compound in vivo. nih.gov
Dipole Moment: The C-F bonds introduce a strong dipole moment into the molecule, which can influence its orientation within a binding site and contribute to favorable electrostatic interactions.
A hypothetical pharmacophore model for a compound based on the 1-[3-(Difluoromethyl)phenyl]propan-1-one scaffold would likely include a hydrophobic feature corresponding to the phenyl ring, a hydrogen bond acceptor feature from the carbonyl oxygen, and a hydrogen bond donor feature from the difluoromethyl group. The precise spatial arrangement of these features is dictated by the connectivity of the molecule.
Structure-Activity Relationship Insights from Related Scaffolds
The following table summarizes the potential pharmacophoric contributions of the different structural features of the this compound scaffold.
| Structural Feature | Potential Pharmacophoric Role | Type of Interaction |
| Phenyl Ring | Hydrophobic core | Hydrophobic interactions, π-π stacking |
| Carbonyl Oxygen | Hydrogen bond acceptor | Hydrogen bonding |
| Propan-1-one Chain | Lipophilic linker | Van der Waals interactions |
| Difluoromethyl Group | Hydrogen bond donor, lipophilic group | Hydrogen bonding, hydrophobic interactions |
Chemical Reactivity and Derivatization Studies of 1 3 Difluoromethyl Phenyl Propan 1 One
Reactivity of the Ketone Functional Group
The ketone's carbonyl group is a key site for chemical transformations. The carbon atom of the carbonyl is electrophilic, while the oxygen atom is nucleophilic and weakly basic. The presence of the 3-(difluoromethyl)phenyl group significantly influences this reactivity. The difluoromethyl group is a potent electron-withdrawing group, which increases the partial positive charge on the carbonyl carbon. studypug.comncert.nic.in This enhanced electrophilicity makes the ketone in 1-[3-(Difluoromethyl)phenyl]propan-1-one particularly susceptible to nucleophilic addition reactions, generally more so than ketones with electron-donating groups on the aromatic ring. ncert.nic.in
Key reactions involving the ketone functional group include:
Nucleophilic Addition: The ketone readily undergoes addition reactions with a variety of nucleophiles. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol, 1-[3-(difluoromethyl)phenyl]propan-1-ol. Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, leads to the formation of tertiary alcohols.
Acidity of α-Hydrogens: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are acidic due to the electron-withdrawing effect of the carbonyl and the resonance stabilization of the resulting enolate conjugate base. ncert.nic.in This acidity allows for base-catalyzed reactions at the α-position, most notably the aldol (B89426) condensation, which is a powerful tool for carbon-carbon bond formation. researchgate.net
Condensation Reactions: The ketone can react with primary amines to form imines (Schiff bases) or with secondary amines to yield enamines. ncert.nic.in These reactions are typically acid-catalyzed and involve the elimination of water. It can also condense with hydrazine (B178648) derivatives to form hydrazones, a key step in the Wolff-Kishner reduction to convert the ketone to an alkane.
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine |
| Aldol Condensation | Aldehyde/Ketone, Base or Acid | β-Hydroxy Ketone or α,β-Unsaturated Ketone |
Transformations Involving the Difluoromethyl Moiety
While often considered a stable bioisostere for hydroxyl or thiol groups in medicinal chemistry, the difluoromethyl (CHF₂) group is not inert and can be chemically transformed. The C-H bond within the CHF₂ group is acidic enough to be deprotonated under specific conditions, unmasking a potent nucleophile. acs.org
Recent research has demonstrated that combining a strong Brønsted superbase with a mild Lewis acid can effectively deprotonate aryl-CF₂H compounds. acs.org This process generates a stabilized Ar-CF₂⁻ carbanion, which serves as a versatile nucleophilic synthon for forming new carbon-carbon and carbon-heteroatom bonds. This methodology transforms the traditionally unreactive difluoromethyl group into a handle for further molecular elaboration.
For this compound, this transformation would proceed as follows:
Deprotonation: Treatment with a strong base (e.g., potassium diisopropylamide, KDA) in the presence of a Lewis acid scavenger (e.g., borane (B79455) derivatives) abstracts the proton from the CHF₂ group.
Nucleophilic Attack: The resulting anionic species can react with a wide range of electrophiles.
This strategy opens a new avenue for derivatization, allowing for the introduction of various functional groups at the benzylic difluoro position, a transformation not achievable through classical methods. acs.org
| Electrophile Class | Example Electrophile | Resulting Product Structure |
|---|---|---|
| Ketones/Aldehydes | Benzophenone (Ph₂C=O) | Ar-CF₂-C(OH)Ph₂ |
| Alkyl Halides | Benzyl Bromide (BnBr) | Ar-CF₂-Bn |
| Aryl Halides (via cross-coupling) | Iodobenzene (Ph-I) | Ar-CF₂-Ph |
| Michael Acceptors | Methyl Acrylate | Ar-CF₂-CH₂CH₂CO₂Me |
Electrophilic and Nucleophilic Aromatic Substitutions on the Phenyl Ring
The substitution pattern on the phenyl ring of this compound is dictated by the combined electronic effects of the propanoyl group and the difluoromethyl group.
Electrophilic Aromatic Substitution (EAS): Both the ketone (a carbonyl group) and the difluoromethyl group are electron-withdrawing through inductive and resonance effects. ncert.nic.inyoutube.com Such electron-withdrawing substituents are known to be "deactivating," meaning they make the aromatic ring less nucleophilic and thus slow down the rate of electrophilic substitution compared to benzene. libretexts.orgwikipedia.org They also act as meta-directors. youtube.comlibretexts.org In this molecule, the substituents are at positions 1 and 3. Therefore, incoming electrophiles will be directed to the positions that are meta to both groups, which are C5 and, to a lesser extent due to sterics, the position between the two existing groups. The primary products of reactions like nitration, halogenation, or Friedel-Crafts acylation would be the 5-substituted derivatives. uomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution (NAS): In contrast to EAS, nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups. mdpi.com While this compound itself lacks a suitable leaving group for a standard SₙAr reaction, a derivative containing a halogen (e.g., fluorine or chlorine) at a position ortho or para to the deactivating groups would be highly activated for nucleophilic displacement. For example, if a chlorine atom were present at the C4 position, the combined electron-withdrawing power of the adjacent ketone and difluoromethyl groups would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution of chloride by a nucleophile like an alkoxide or an amine. scienceopen.com
| Reaction Type | Substituent Type | Effect on Reactivity | Favored Position(s) for Substitution |
|---|---|---|---|
| Electrophilic (EAS) | -COEt and -CHF₂ (both deactivating) | Slower than benzene | C5 (meta to both groups) |
| Nucleophilic (NAS) | -COEt and -CHF₂ (both activating) | Faster than aryl halide alone | Ortho/Para to EWGs (requires leaving group) |
Design and Synthesis of Advanced Derivatives
The reactive handles on this compound allow for its use as a versatile building block in the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Heterocyclic compounds are ubiquitous in pharmaceuticals and agrochemicals, and the inclusion of fluorine often enhances metabolic stability and binding affinity. olemiss.edu this compound is an excellent precursor for constructing fluorinated heterocycles like pyrazoles and pyridines.
A common route to 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. The starting ketone can be converted into a suitable 1,3-dicarbonyl equivalent, such as an enaminone. For example, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would yield an enaminone intermediate. Subsequent cyclization with hydrazine hydrate (B1144303) would furnish the desired 1,3-disubstituted pyrazole, incorporating the 3-(difluoromethyl)phenyl moiety. researchgate.net
Another powerful strategy involves using the α,β-unsaturated ketone derivatives (chalcones) discussed in the next section. These chalcones can undergo a [3+2] cycloaddition reaction with hydrazine to form an intermediate pyrazoline, which can then be oxidized (e.g., with MnO₂) to the aromatic pyrazole. nih.govresearchgate.net
| Step | Reactant(s) | Key Intermediate | Final Product |
|---|---|---|---|
| 1 | 1-[3-(CHF₂)Ph]propan-1-one + DMF-DMA | Enaminone | 4-Ethyl-1-(3-(difluoromethyl)phenyl)-1H-pyrazole (example) |
| 2 | Enaminone + Hydrazine (N₂H₄) | - |
Alpha, beta-unsaturated ketones, often referred to as chalcones when flanked by two aryl groups, are valuable synthetic intermediates and possess a wide range of biological activities. acs.orgbohrium.com They are typically synthesized via a base-catalyzed aldol condensation known as the Claisen-Schmidt reaction. nih.govjchemrev.com
In this reaction, the enolate of this compound, formed by deprotonation at the α-carbon with a base like sodium hydroxide, acts as a nucleophile. It attacks the carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone. The presence of electron-withdrawing groups on the ketone moiety is known to favor condensation under basic conditions. nih.gov This reaction is highly versatile, allowing for the synthesis of a large library of derivatives by varying the aldehyde component. nih.gov
| Aldehyde Component | Catalyst | Product Name Example |
|---|---|---|
| Benzaldehyde | NaOH, EtOH/H₂O | 1-[3-(Difluoromethyl)phenyl]-3-phenylprop-2-en-1-one |
| 4-Chlorobenzaldehyde | NaOH, EtOH/H₂O | 3-(4-Chlorophenyl)-1-[3-(difluoromethyl)phenyl]prop-2-en-1-one |
| 4-Methoxybenzaldehyde | NaOH, EtOH/H₂O | 1-[3-(Difluoromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one |
| 2-Furaldehyde | NaOH, EtOH/H₂O | 1-[3-(Difluoromethyl)phenyl]-3-(furan-2-yl)prop-2-en-1-one |
Structure Activity Relationship Sar Studies and in Vitro Biological Applications of 1 3 Difluoromethyl Phenyl Propan 1 One Scaffolds
Principles of Scaffold Modification for Biological Activity Modulation
The biological activity of a chemical scaffold is intrinsically linked to its three-dimensional structure and its ability to interact with specific biological targets. Structure-Activity Relationship (SAR) studies explore how modifications to a core molecule, or scaffold, influence its biological efficacy. For the 1-[3-(difluoromethyl)phenyl]propan-1-one scaffold, SAR principles guide the rational design of derivatives with enhanced potency, selectivity, or novel biological functions.
Key modification points on this scaffold include:
The Phenyl Ring: The position and nature of substituents on the aromatic ring are critical. The difluoromethyl (-CHF2) group at the meta-position is a strong electron-withdrawing group and a lipophilic hydrogen bond donor, which can significantly influence target binding. Further substitutions on the ring can modulate lipophilicity, electronic distribution, and steric profile, thereby affecting target affinity and selectivity.
The Propanone Chain: Alterations to the three-carbon chain can impact the molecule's flexibility and orientation within a binding pocket. Modifications such as the introduction of double bonds (to form chalcones), hydroxyl groups, or amino groups can create new interaction points (e.g., hydrogen bonds, ionic interactions) and alter the compound's pharmacokinetic properties. For instance, studies on 1-aryl-3-substituted propanol (B110389) derivatives have demonstrated that modifications to this chain are crucial for their biological activity. nih.gov
The Carbonyl Group: The ketone functional group is a key pharmacophoric feature, often acting as a hydrogen bond acceptor. Its reduction to a hydroxyl group or replacement with other functional groups can fundamentally change the compound's interaction profile and biological activity.
SAR studies on related scaffolds, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, have shown that the difluoromethyl group is a crucial feature for potent biological activity. researchgate.net Similarly, research on other phenylpropanone-type structures has revealed that the nature of the aryl group and substitutions on the propene chain are determinant factors for activity. nih.gov These principles suggest that systematic modification of the this compound scaffold is a promising strategy for developing novel biologically active agents.
In Vitro Enzymatic Inhibition Studies
The 1-phenylpropan-1-one scaffold and its derivatives have been investigated for their potential to inhibit various enzymes implicated in human diseases.
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the central nervous system, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.com Various heterocyclic derivatives containing scaffolds structurally related to phenylpropanones, such as pyrazolines, have been extensively studied as MAO inhibitors. mdpi.comnih.gov
Research has shown that derivatives of 1,3-diphenyl-propen-1-one can be cyclized to form 1-thiocarbamoyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole derivatives, which exhibit potent and selective MAO-A inhibitory effects. nih.gov Furthermore, studies on conjugated dienones have identified compounds with notable inhibitory potentials against MAO-B, with some derivatives exhibiting competitive and reversible inhibition. nih.gov The selectivity for MAO-A or MAO-B is often dictated by the specific substituents on the aromatic rings. For example, in a series of pyridazinobenzylpiperidine derivatives, substitution patterns on the phenyl ring were critical in conferring high selectivity for MAO-B. researchgate.net
| Compound Class | Target | IC50 / Ki | Selectivity | Reference |
| Heterocyclic Dienones | MAO-A | 3.15 - 3.45 µM | Moderate | nih.gov |
| Heterocyclic Dienones | MAO-B | 0.036 - 0.063 µM (IC50) | >250-fold for MAO-B | nih.gov |
| Pyridazinobenzylpiperidine Derivatives | MAO-B | 0.203 µM (IC50) | 19-fold for MAO-B | researchgate.net |
| Pyridazinobenzylpiperidine Derivatives | MAO-B | 0.155 µM (Ki) | N/A | researchgate.net |
Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic nucleotides (cAMP and cGMP). nih.gov Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including respiratory, cardiovascular, and neurological disorders. nih.govnih.gov
While direct studies on this compound are not available, related scaffolds have been explored. For instance, flavones possessing a phenyl-chromen-4-one backbone have demonstrated potent in vitro inhibition of PDE1. researchgate.net The search for novel PDE inhibitors is ongoing, with various heterocyclic scaffolds being investigated. For example, analogs of known PDE inhibitors like sildenafil (B151) are being synthesized and evaluated for their activity against different PDE isoforms. researchgate.net The development of pan-PDE inhibitors or isoform-selective inhibitors often depends on subtle structural modifications that exploit differences in the active sites of the PDE families. nih.gov
| Compound | Target | IC50 | Notes | Reference |
| 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | PDE1 | 13.55 µM | Isolated from Pistacia integerrima | researchgate.net |
| Reference Inhibitor (EDTA) | PDE1 | 276.1 µM | Standard chelator used for comparison | researchgate.net |
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are central to the inflammatory pathway through their role in prostaglandin (B15479496) synthesis. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. Selective COX-2 inhibition is a desirable therapeutic goal to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov
A series of 1,3-diphenyl-3-(phenylamino)propan-1-one derivatives have been identified as selective and potent COX-2 inhibitors. nih.govresearchgate.net Docking studies suggest these compounds bind effectively within the COX-2 active site. nih.gov The structure-activity relationship for this class of compounds indicates that the substituents on the phenyl rings play a crucial role in determining both potency and selectivity. For example, m-terphenylamine derivatives, synthesized from chalcone (B49325) precursors, were found to be selective COX-1 inhibitors, highlighting how scaffold modifications can shift selectivity between the two isoforms. mdpi.com
| Compound Class | Target | IC50 | Selectivity Index (SI) | Reference |
| 1,3-diphenyl-3-(phenylamino)propan-1-ones | COX-2 | 0.20 - 0.35 µM | High | nih.gov |
| Amino-m-terphenyls | COX-1 | µM range | Selective for COX-1 | mdpi.com |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | COX-1 & COX-2 | Similar to meloxicam | Varied | nih.gov |
In Vitro Cytotoxicity Evaluations
The evaluation of a compound's effect on cell viability is a fundamental step in drug discovery, particularly for the development of anticancer agents.
The 1-phenylpropan-1-one scaffold is present in various compounds that have been evaluated for their cytotoxic effects against human cancer cell lines, including the breast adenocarcinoma line MCF-7 and the liver carcinoma line HepG2.
Numerous studies have synthesized derivatives based on related scaffolds and tested their antiproliferative activities. For example, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones, which share the core propan-1-one structure, demonstrated significant cytotoxic activity against MCF-7 cells, with some compounds showing greater potency than the reference drug Tamoxifen. nih.govnih.gov Similarly, other synthetic derivatives, such as those incorporating a β-nitrostyrene or thiazole-phthalimide structure, have shown potent cytotoxicity against MCF-7 cells with low micromolar IC50 values. nih.govnih.gov
The HepG2 cell line is also commonly used to assess the potential toxicity of new chemical entities. nih.govnih.gov Studies on various classes of compounds, including novel aminoguanidine (B1677879) hydrazone analogues and N-phenyl benzimidazole (B57391) derivatives, have reported their cytotoxic profiles against HepG2 cells, providing crucial data on their potential as therapeutic agents or their general toxicity. researchgate.netresearchgate.net
| Compound Class / Derivative | Cell Line | IC50 Value | Reference |
| 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives | MCF-7 | More potent than Tamoxifen | nih.govnih.gov |
| Thiazole-phthalimide derivative (5b) | MCF-7 | 0.2 ± 0.01 µM | nih.gov |
| β-nitrostyrene derivative (CYT-Rx20) | MCF-7 | 0.81 ± 0.04 µg/mL | nih.gov |
| Myrsinane-type diterpene (Jatrophane) | MCF-7 | 24.33 ± 3.21 µM | researchgate.net |
| Aminoguanidine Hydrazone Analogues | HepG2 | Varied | researchgate.net |
| N-phenyl Benzimidazole Derivative | HepG2 | Assessed for cytotoxicity | researchgate.net |
Elucidation of Structure-Cytotoxicity Relationships
No studies detailing the structure-cytotoxicity relationships of this compound are available.
In Vitro Antimicrobial and Antifungal Activity Screening
Evaluation Against Bacterial Pathogens (e.g., Mycobacterium species, E. coli, S. aureus)
Specific data on the in vitro activity of this compound against Mycobacterium species, E. coli, or S. aureus has not been reported in the reviewed literature.
Assessment Against Fungal Pathogens (e.g., Candida albicans)
There are no available studies assessing the antifungal activity of this compound against Candida albicans or other fungal pathogens.
Antiplasmodial Activity Studies
Research on the antiplasmodial activity of this compound is not present in the available scientific literature.
Molecular Docking and Ligand-Target Interaction Modeling
Elucidation of Binding Modes and Molecular Interactions
No molecular docking studies or analyses of ligand-target interactions for this compound have been published.
Identification of Key Pharmacophoric Features
The identification of key pharmacophoric features of a molecule is crucial for understanding its interaction with biological targets and for the rational design of new, more potent analogs. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target. For the this compound scaffold, the key pharmacophoric features can be inferred from the analysis of its structural components and their known roles in medicinal chemistry.
The core structure of this compound comprises three main regions that can contribute to its pharmacophoric profile: the substituted phenyl ring, the propan-1-one moiety, and the difluoromethyl group.
Future Research Directions and Perspectives for 1 3 Difluoromethyl Phenyl Propan 1 One
Exploration of Novel Synthetic Pathways and Catalytic Methods
While established methods for synthesizing phenyl propanone derivatives exist, future research should focus on developing more efficient, sustainable, and scalable synthetic routes for 1-[3-(Difluoromethyl)phenyl]propan-1-one. Current syntheses for analogous compounds, such as 1-(3-trifluoromethyl)phenyl-propan-2-one, often involve multi-step processes that may utilize stoichiometric reagents. google.comgoogle.com
Future explorations could concentrate on the following areas:
Advanced Catalytic Systems: Investigating novel transition-metal catalysts (e.g., palladium, copper, nickel) could facilitate more direct and selective cross-coupling reactions to construct the core phenylpropanone framework. cas.cn For instance, methods analogous to the Heck-type reactions used for difluoromethyl phenyl sulfones could be adapted. cas.cn
Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. cas.cn Research into photoredox-catalyzed difluoromethylation of appropriate phenyl precursors or the coupling of difluoromethylated synthons could provide a more environmentally friendly synthetic pathway. cas.cn
Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, reproducibility, and scalability. Flow-based synthesis can allow for precise control over reaction parameters, potentially improving yields and reducing reaction times for the synthesis of this compound and its intermediates.
A comparative look at potential catalytic approaches is summarized below.
| Catalytic Method | Potential Advantages for Synthesis | Key Research Focus |
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel ligands and catalyst systems for direct difluoromethylation. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a renewable energy source. | Identification of suitable photosensitizers and reaction conditions for radical-based pathways. cas.cn |
| Biocatalysis | High enantioselectivity, environmentally benign conditions. | Engineering enzymes for the asymmetric synthesis of chiral derivatives. |
Advanced Computational Design for Rational Drug Discovery
Rational drug design, powered by advanced computational methods, provides a strategic approach to optimize the therapeutic potential of this compound. patsnap.com By understanding the interactions between the molecule and its biological targets at a molecular level, researchers can design more potent and selective derivatives. patsnap.comresearchgate.net
Future computational efforts should include:
Molecular Docking and Virtual Screening: Docking simulations can predict the binding orientation of this compound and its analogues within the active site of various target proteins. researchgate.net This allows for the virtual screening of large compound libraries to identify derivatives with improved binding affinities. patsnap.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of binding interactions and the conformational changes that may occur upon binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of derivatives and their biological activity. This modeling can guide the design of new compounds with enhanced efficacy by predicting the activity of yet-unsynthesized molecules. patsnap.com
These computational tools can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. patsnap.comresearchgate.net
Expansion of In Vitro Biological Targets and Applications
The structural motif of 1,3-diarylpropan-1-one is present in a variety of biologically active compounds, including chalcones, which have demonstrated a wide range of activities such as anticancer and antiproliferative effects. nih.gov Derivatives of similar scaffolds have been investigated as cytotoxic agents, alpha-amylase inhibitors, and allosteric modulators of neuronal receptors. nih.govnih.govresearchgate.net
Future research should systematically expand the in vitro screening of this compound against a diverse panel of biological targets to uncover its full therapeutic potential. Key areas for investigation include:
Oncology: Given the cytotoxic effects of related propan-1-one structures on cancer cell lines like MCF-7, this compound should be evaluated against a broad range of human cancer cell lines. nih.govnih.gov
Metabolic Diseases: The role of similar compounds as alpha-amylase inhibitors suggests a potential application in managing diabetes. nih.gov Screening against targets like α-glucosidase and PTP1B could also be fruitful. nih.gov
Neurodegenerative Diseases: The modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs) by 1,3-diphenylpropan-1-one derivatives indicates a potential for developing treatments for neurological disorders. researchgate.net
Inflammatory Pathways: Many chalcone-like structures exhibit anti-inflammatory properties. Evaluating the effect of this compound on key inflammatory mediators and enzymes, such as cyclooxygenases (COX), would be a logical next step.
| Potential Therapeutic Area | Key Biological Targets for In Vitro Screening | Rationale Based on Similar Scaffolds |
| Oncology | Various cancer cell lines (e.g., breast, colon, lung) | Cytotoxic activity of 1,3-diphenyl-3-(phenylthio)propan-1-ones. nih.govnih.gov |
| Diabetes | α-amylase, α-glucosidase, PTP1B | Inhibitory activity of 1,3-diaryl-3-(arylamino)propan-1-one derivatives. nih.govnih.gov |
| Neuroinflammation | α7 Nicotinic Acetylcholine Receptors (nAChRs) | Allosteric modulation by 1,3-diphenylpropan-1-ones. researchgate.net |
| Inflammation | Cyclooxygenase (COX-1, COX-2), Lipoxygenase (LOX) | Known anti-inflammatory properties of chalcones and related ketones. |
Development of Multifunctional Derivatives and Prodrug Strategies
To enhance the therapeutic utility of this compound, future research should explore the development of multifunctional derivatives and prodrugs. nih.gov A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo, which can overcome issues like poor solubility or rapid metabolism. nih.govacs.org
Prodrug Design: The ketone functional group in this compound is amenable to chemical modification to create prodrugs. For instance, converting the ketone to a ketal or oxime could improve aqueous solubility or modify the pharmacokinetic profile. The primary goal of a prodrug strategy is to improve properties such as solubility, permeability, and metabolic stability without compromising the intrinsic activity of the parent compound. researchgate.netbiorxiv.org
Multifunctional Ligands: This approach involves designing single molecules that can interact with multiple biological targets simultaneously. By incorporating other pharmacophores into the this compound scaffold, it may be possible to create hybrid molecules with a synergistic or additive therapeutic effect. For example, linking the core structure to a moiety known to inhibit a different but related pathological pathway could lead to a more effective treatment for complex diseases like cancer or neurodegenerative disorders.
The development of such advanced derivatives requires a deep understanding of structure-activity relationships and the metabolic pathways involved in prodrug activation. acs.orgbaranlab.org
Q & A
Q. What are the standard laboratory synthesis protocols for 1-[3-(Difluoromethyl)phenyl]propan-1-one?
The compound is typically synthesized via Friedel-Crafts acylation . Key steps include:
- Reacting 3-(difluoromethyl)benzaldehyde with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
- Optimizing reaction temperature (40–60°C) and stoichiometry to maximize yield.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity . Experimental Design Tip: Include control experiments without the catalyst to confirm the necessity of Lewis acids.
Q. How is structural characterization of this compound performed?
Use a combination of:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the difluoromethyl group and ketone position.
- IR spectroscopy to identify the carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
- High-resolution mass spectrometry (HRMS) to validate molecular weight (C₁₀H₁₀F₂O; theoretical 184.07 g/mol). Data Validation: Cross-reference spectral data with structurally similar fluorinated propanones (e.g., trifluoromethyl analogs) to resolve ambiguities .
Q. What purification strategies are effective for isolating this compound?
- Column chromatography with a hexane/ethyl acetate (4:1) eluent system removes unreacted starting materials.
- Recrystallization from ethanol yields high-purity crystals.
- Monitor purity via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What mechanistic insights explain the role of the difluoromethyl group in Friedel-Crafts acylation?
The difluoromethyl group enhances electrophilicity of the benzene ring via inductive effects, facilitating acylation. Kinetic studies show:
- Lewis acid coordination to the carbonyl oxygen increases electrophilic character.
- Steric effects from the difluoromethyl group may slow reaction rates compared to non-fluorinated analogs, requiring longer reaction times (8–12 hours) . Contradiction Note: Some studies report faster acylation with fluorinated substrates due to improved solubility in non-polar solvents; reconcile by testing solvent polarity effects .
Q. How can researchers evaluate the compound’s interactions with biological targets?
- In vitro enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates.
- Covalent binding studies : Use mass spectrometry to detect adduct formation with cysteine residues (common for electrophilic ketones).
- Molecular docking : Compare binding poses with non-fluorinated analogs to assess fluorine’s impact on target affinity .
Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) alter reactivity and bioactivity?
| Substituent | Reactivity Impact | Bioactivity Trend |
|---|---|---|
| Ethoxy | Increased steric hindrance reduces acylation efficiency | Enhanced metabolic stability in hepatic microsomes |
| Methoxy | Faster reaction kinetics due to smaller size | Higher solubility but shorter half-life in plasma |
| Methodology: Synthesize analogs via modified Friedel-Crafts conditions and compare using HPLC-based stability assays . |
Q. What strategies resolve contradictions in spectral data for fluorinated propanones?
- Dynamic NMR experiments to detect conformational flexibility in the difluoromethyl group.
- Isotopic labeling (e.g., ¹³C-carbonyl) to distinguish overlapping signals.
- X-ray crystallography to unambiguously assign stereoelectronic effects .
Q. How can reaction yields be optimized for scale-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
